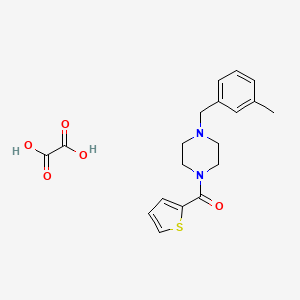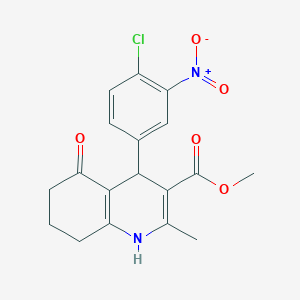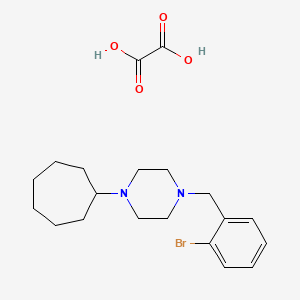
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been widely researched for its potential therapeutic effects.
Mecanismo De Acción
TFMPP acts on the serotonergic system by binding to the 5-HT receptors, particularly the 5-HT1B and 5-HT2A receptors. It also acts as a dopamine reuptake inhibitor, which may contribute to its antidepressant effects. TFMPP has been shown to increase the release of serotonin and dopamine, which may explain its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
TFMPP has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase locomotor activity and induce hyperactivity in rats. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models, as well as anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TFMPP in lab experiments is its relatively low cost and ease of synthesis. However, the psychoactive effects of TFMPP may make it difficult to use in certain experiments, particularly those involving behavior or cognition. Additionally, the potential for abuse and dependence may limit its use in certain settings.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosing and administration of TFMPP for these conditions. Another area of interest is its potential use in the treatment of Parkinson's disease. TFMPP has been shown to have neuroprotective effects in animal models, which may translate to humans. Finally, further research is needed to better understand the mechanisms of action of TFMPP and its potential for abuse and dependence.
In conclusion, TFMPP is a synthetic compound that has been widely researched for its potential therapeutic effects. It acts on the serotonergic and dopaminergic systems, and has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. While TFMPP has several advantages for use in lab experiments, its psychoactive effects and potential for abuse and dependence may limit its use in certain settings. Future research on TFMPP should focus on its potential use in the treatment of anxiety, depression, and Parkinson's disease, as well as further understanding its mechanisms of action.
Métodos De Síntesis
TFMPP can be synthesized by reacting 3-methylbenzylamine with 2-thiophenecarboxylic acid chloride in the presence of a base, followed by cyclization with ethylenediamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt form of TFMPP.
Aplicaciones Científicas De Investigación
TFMPP has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. TFMPP has also been investigated for its potential use in the treatment of schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNOKCYLGOFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)


![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B5056548.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![2-chloro-5-iodo-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5056574.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5056594.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5056597.png)

